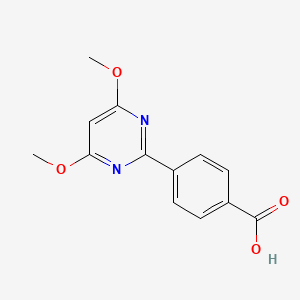

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid

Descripción general

Descripción

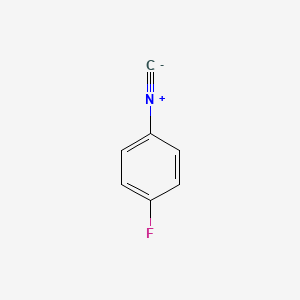

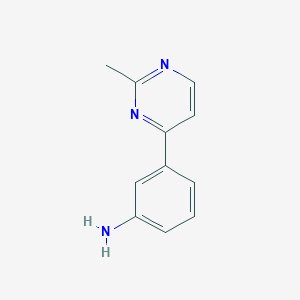

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is a chemical compound that has been referenced in various studies for its potential applications in the medical and agricultural fields. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The dimethoxy groups at the 4 and 6 positions on the pyrimidine ring suggest increased solubility and potential for further chemical modifications.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, a compound with a similar pyrimidine structure was synthesized by reacting 2-methylsulfonyl4, 6-dimethoxypyrimidine with 2,4- and 2,6-dihydroxy benzoic acid in the presence of potassium carbonate and potassium hydroxide . Another study reported the synthesis of a compound by reacting 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)benzoic acid with aniline, indicating the versatility of the benzoic acid moiety in forming amide bonds .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid has been characterized using various spectroscopic techniques. For example, the structure of a benzamide derivative was elucidated using single-crystal X-ray diffraction, which revealed a U-shaped conformation . Similarly, the crystal structure of another derivative was determined, showing different planes within the molecule forming a boat-like conformation .

Chemical Reactions Analysis

The benzoic acid moiety in the compound is a versatile functional group that can undergo various chemical reactions. It can be transformed into amides, esters, and other derivatives, which can be used in the synthesis of more complex molecules. For instance, the reaction of the benzoic acid derivative with aniline to form a benzamide linkage demonstrates the reactivity of the carboxylic acid group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid and its derivatives can be inferred from related compounds. The presence of dimethoxy groups is likely to affect the solubility and reactivity of the molecule. The crystallographic studies provide insights into the solid-state conformation, which can influence the compound's reactivity and interaction with other molecules .

Aplicaciones Científicas De Investigación

Herbicide Research and Soil Metabolism

4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is primarily recognized for its involvement in herbicide research, specifically as a degradation product or intermediate in the metabolic pathways of novel broad-spectrum herbicides. Studies reveal intricate details about its transformation and degradation in soil, contributing to our understanding of its environmental behavior and fate.

Soil Metabolism of Novel Herbicides

The compound is part of the soil metabolism study of ZJ0273, a novel herbicide. In aerobic soils, it's identified as one of the degradation intermediates, indicating two major degradation pathways involving hydrolysis, oxidation, and biochemical degradation. This research underlines the complex interactions and transformations of herbicidal substances in environmental contexts (Haiyan et al., 2010).

Degradation by Soil Bacteria

Amycolatopsis sp. M3-1, a soil bacterium, can utilize ZJ0273 as a carbon source, leading to the formation of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid as a metabolite. This research offers insights into the biodegradation process of herbicides and the potential of using specific bacterial strains for bioremediation purposes (Cai et al., 2012).

Synthesis and Chemical Properties

The chemical synthesis and properties of compounds related to 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid are vital for exploring its potential applications in various fields, including agriculture and pharmaceuticals.

Chemical Synthesis and Herbicidal Activity

Research delves into the synthesis of potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, showcasing its herbicidal activity. This highlights the compound's relevance in the agricultural sector, specifically in the development of effective herbicides (Waghmare et al., 2013).

Crystal Structure Analysis

The crystal structure of related compounds provides insights into their chemical conformation and potential interactions, crucial for understanding their behavior and functionality in different applications (Wu et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKCVXXCSBFGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2=CC=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371207 | |

| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

386715-40-8 | |

| Record name | 4-(4,6-Dimethoxy-2-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.